molecular formula C13H16N2O B13555872 4-(1-Phenyl-1h-pyrazol-4-yl)butan-2-ol

4-(1-Phenyl-1h-pyrazol-4-yl)butan-2-ol

Cat. No.: B13555872
M. Wt: 216.28 g/mol
InChI Key: NBJKSKHFEFTAOL-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a phenyl group attached to a pyrazole ring, which is further connected to a butanol chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-phenyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of strong bases to facilitate the reaction. For instance, the retro-Claisen reaction of related 3-monosubstituted acetylacetone can be employed to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . The compound may also modulate nitric oxide signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol stands out due to its unique combination of a phenyl group and a pyrazole ring attached to a butanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(1-phenylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C13H16N2O/c1-11(16)7-8-12-9-14-15(10-12)13-5-3-2-4-6-13/h2-6,9-11,16H,7-8H2,1H3

InChI Key

NBJKSKHFEFTAOL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN(N=C1)C2=CC=CC=C2)O

Origin of Product

United States

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